molecular formula C23H26N2O2 B2476952 (4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone CAS No. 2309599-85-5

(4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone

Cat. No. B2476952
M. Wt: 362.473
InChI Key: VOYXIOGPWRYBAP-UHFFFAOYSA-N
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Description

The compound appears to be an organic molecule that contains a cyclobutyl group, a diazepane ring, and a xanthene group. The cyclobutyl group is a simple cyclic molecule consisting of four carbon atoms. Diazepane is a seven-membered ring with two nitrogen atoms. Xanthene is a tricyclic compound that forms the core of many fluorescent dyes.



Synthesis Analysis

Without specific information, it’s hard to detail the synthesis of this compound. However, typically, such complex molecules are synthesized in multiple steps, each introducing a new part of the molecule. The synthesis would likely involve the formation of the diazepane ring and the xanthene group in separate steps, followed by their connection via a methanone group.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings. The diazepane ring introduces two nitrogen atoms into the structure, which can participate in various chemical reactions. The xanthene group is a polycyclic aromatic hydrocarbon and could contribute to the compound’s fluorescent properties.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. However, the nitrogen atoms in the diazepane ring could act as nucleophiles in reactions. The xanthene group, being aromatic, might undergo electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the diazepane ring might increase the compound’s solubility in water, while the xanthene group might make the compound fluorescent.


Scientific Research Applications

Organic Synthesis Methodologies

Scalable Syntheses of H3 Antagonists : The compound has been involved in the scalable synthesis of structurally related H3 receptor antagonists. Innovations in synthesis processes have aimed to minimize costs and improve efficiency through the employment of symmetrical homopiperazine and lithium alkoxide for Lewis base catalysis in ester to amide transformations. This work demonstrates the compound's role in the development of pharmaceutical intermediates and active pharmaceutical ingredients (D. Pippel et al., 2011).

Xanthone Synthesis : Research has explored the oxidation reactions for synthesizing xanthones and related products. The reaction of specific phenylmethanone derivatives with ceric ammonium nitrate has been investigated for producing xanthone structures, highlighting the compound's utility in synthesizing complex organic molecules with potential pharmacological activities (M. M. Johnson et al., 2010).

Pharmaceutical Compound Development

Histamine H3 Receptor Antagonism : Studies have identified the compound as a high-affinity histamine H3 receptor antagonist with potential for treating alcohol-related behaviors. Preclinical PET studies with [11C]GSK189254 in anesthetized baboons have shown robust blockade of the histamine H3 receptor, indicating its therapeutic potential in alcohol addiction and possibly other disorders (J. Logan et al., 2012).

Material Science

Cyclopropanation Catalysis : Research on cyclopropanation of styrenes and diazoacetates has involved cobalt(II) complexes, demonstrating the compound's role in highly enantioselective reactions. These findings are pertinent to the development of materials and compounds with specific optical properties, showcasing the compound's broader applicability beyond pharmaceuticals (T. Ikeno et al., 2002).

Xanthine Oxidase Inhibition and Antioxidant Properties : Synthesis and evaluation of benzophenone tagged thiazolidinone analogs for their xanthine oxidase inhibition and antioxidant properties illustrate the compound's potential in addressing oxidative stress-related conditions. This research contributes to the understanding of how structural modifications can enhance biological activity, pointing to the compound's utility in designing new therapeutic agents (V. Lakshmi Ranganatha et al., 2014).

Safety And Hazards

Without specific information on this compound, it’s hard to predict its safety and hazards. However, like all chemicals, it should be handled with care, following appropriate safety protocols.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, future research might focus on optimizing its structure for better activity or lower toxicity.


properties

IUPAC Name

(4-cyclobutyl-1,4-diazepan-1-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(25-14-6-13-24(15-16-25)17-7-5-8-17)22-18-9-1-3-11-20(18)27-21-12-4-2-10-19(21)22/h1-4,9-12,17,22H,5-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYXIOGPWRYBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-cyclobutyl-1,4-diazepan-1-yl)(9H-xanthen-9-yl)methanone

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